Crosslinking Topology Selectivity: C2 Linker Confers Exclusive Duplex Specificity Unattainable with C6 Analogs
The C2 linker of PSORALEN-C 2 CEP restricts psoralen-mediated photocrosslinking to double-stranded (duplex) DNA, whereas the C6 analog additionally crosslinks to the third strand in triplex structures. Vendor technical documentation consistently states that Psoralen C2 'serves effectively as a cross-linking reagent in double-stranded oligonucleotides' while 'the 6 atom spacer arm of Psoralen C6 allows cross-linking with a triplex oligonucleotide strand' [1]. This functional divergence is structural in origin: the shorter C2 tether cannot span the major groove distance required for triplex third-strand engagement, providing duplex-only specificity that is unattainable with the C6 variant .
| Evidence Dimension | Crosslinking topology accessibility |
|---|---|
| Target Compound Data | Duplex DNA crosslinking only (third-strand triplex crosslinking not possible due to C2 linker length constraint) |
| Comparator Or Baseline | Psoralen C6 Phosphoramidite: Crosslinks both duplex DNA and the third strand of triplex DNA |
| Quantified Difference | Qualitative functional divergence: C2 = duplex-selective; C6 = duplex + triplex competent. No cross-reactivity of C2 with triplex third strand observed. |
| Conditions | 5'-terminal psoralen-modified oligonucleotides; UV irradiation at 350 nm; duplex vs. triplex oligonucleotide targets |
Why This Matters
For experiments requiring duplex-only crosslinking without triplex third-strand engagement—such as antisense targeting of mRNA or double-stranded DNA gene targeting where off-target triplex formation is undesirable—PSORALEN-C 2 CEP provides topological selectivity that C6 cannot replicate, making linker length a critical procurement specification.
- [1] Glen Research. Psoralen C2 Phosphoramidite (10-1982) Product Page. View Source
